N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3/c1-22-15-18-12(10-16-13(21)11-4-2-3-5-11)17-14(19-15)20-6-8-23-9-7-20/h11H,2-10H2,1H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGVCGYEXLATMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopentanecarboxamide typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with appropriate nucleophiles
Substitution with Morpholine: The next step involves the substitution of one of the chlorine atoms in the triazine ring with morpholine. This reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution.
Attachment of the Cyclopentanecarboxamide Moiety: The final step involves the introduction of the cyclopentanecarboxamide group. This can be achieved by reacting the intermediate compound with cyclopentanecarboxylic acid or its derivatives under appropriate coupling conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group in the compound can undergo oxidation to form a hydroxyl group or further oxidation to form a carbonyl group.
Reduction: The carbonyl group in the cyclopentanecarboxamide moiety can be reduced to form an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions to substitute the chlorine atoms in the triazine ring.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent due to its ability to interact with various biological targets. Research is ongoing to explore its efficacy and safety in treating different diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopentanecarboxamide is not fully understood but is believed to involve interactions with specific molecular targets. The triazine ring can interact with enzymes and receptors, potentially inhibiting their activity. The morpholino group may enhance the compound’s solubility and bioavailability, while the cyclopentanecarboxamide moiety can contribute to binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related triazine derivatives and their key substituents:
Key Structural and Functional Differences:
Substituent Reactivity: The chloro group in compound 2f () enables facile nucleophilic substitution, unlike the stable methoxy group in the target compound . Amino acid derivatives () exhibit higher polarity due to carboxylic acid or amide groups, contrasting with the lipophilic cyclopentane carboxamide in the target compound .
Electronic and Steric Effects: Methoxy vs. Morpholino: The methoxy group at position 4 (target compound) provides electron donation, while morpholino at position 6 enhances solubility. In contrast, 4,6-dimorpholino derivatives () lack methoxy, reducing steric hindrance . Cyclopentane Carboxamide: This group in the target compound increases molecular weight (~265 g/mol for cyclopentane moiety) compared to smaller substituents like hydrazono-phenol (4d) or styryl groups () .
Biological and Material Applications :
- Compound 4d () demonstrates antiproliferative activity , suggesting that the target compound’s hydrazone-free structure might require evaluation for similar effects .
- Styryl-containing triazines () are often explored for optoelectronic applications due to extended π-conjugation, whereas the target compound’s cyclopentane group may favor pharmacokinetic properties in drug design .
Research Findings and Characterization
- Synthesis and Characterization : Triazine derivatives are typically confirmed via 1H/13C NMR, HRMS, and FT-IR (e.g., ), which would apply to the target compound for verifying substituent connectivity .
- Antiproliferative Potential: Compound 4d () highlights the role of triazine cores in bioactive molecules, suggesting the target compound could be screened for similar activities .
- Solubility and Stability: The morpholino group in compound 2f () improves aqueous solubility, a trait likely shared by the target compound. However, the methoxy group may reduce hydrolysis susceptibility compared to chloro substituents .
Biological Activity
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopentanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 288.34 g/mol. Its structure includes a morpholino group attached to a triazine ring, which is further substituted with a cyclopentanecarboxamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 288.34 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazine Core : The triazine core is synthesized by reacting cyanuric chloride with morpholine in a suitable solvent (e.g., dioxane and water) at elevated temperatures.
- Introduction of the Methoxy Group : A methoxy-containing reagent is introduced via nucleophilic substitution.
- Cyclopentanecarboxamide Formation : The final step involves coupling the cyclopentanecarboxylic acid with the triazine derivative to form the carboxamide.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. Specifically, studies have shown that triazine derivatives can inhibit DNA synthesis and repair mechanisms in cancer cells, leading to reduced proliferation rates.
Case Study : In vitro studies on MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines demonstrated that this compound significantly inhibited cell growth at micromolar concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it may inhibit bacterial growth by disrupting essential metabolic pathways.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to interfere with tubulin dynamics, which is crucial for mitosis.
- DNA Interaction : The triazine moiety may interact with DNA or RNA structures, inhibiting their function.
- Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
